molecular formula C7H9N3O B8072114 5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B8072114
M. Wt: 151.17 g/mol
InChI Key: YJIRCOHLVHBXAK-UHFFFAOYSA-N
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Description

Compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one” is a chemical entity with a unique structure and properties. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s molecular structure and characteristics make it a subject of interest for researchers and industry professionals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful preparation of the compound. Detailed synthetic routes are often documented in scientific literature, providing insights into the optimal conditions for its synthesis.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to ensure high yield and purity. Industrial methods may include continuous flow processes, batch reactions, and the use of advanced equipment to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents, such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one” has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used to study biochemical pathways and molecular interactions. In medicine, compound “this compound” could be investigated for its potential therapeutic effects. Additionally, it has applications in various industries, including pharmaceuticals, agriculture, and materials science.

Mechanism of Action

The mechanism of action of compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Each of these compounds has its own set of characteristics and applications, making them distinct from compound “5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one”.

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h4H,1-3H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIRCOHLVHBXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(NC1)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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